Bienvenue dans la boutique en ligne BenchChem!

APJ receptor agonist 4

APJ receptor Potency Binding affinity

Select APJ receptor agonist 4 (Compound 21) for sub-nanomolar potency (EC50=0.06nM, Ki=0.07nM)—orders of magnitude more potent than early small-molecule APJ agonists. Unlike peptide apelin-13 (plasma t½: minutes; IV only), this hydroxypyrimidinone offers oral bioavailability with cross-species PK validation (F%: 54–76% in mouse, rat, dog). Enables chronic repeat-dose HF studies impossible with peptide agonists. Serves as high-potency reference standard for benchmarking novel APJ compounds or full agonist control in signaling bias assays. 98% purity.

Molecular Formula C28H28ClFN6O3
Molecular Weight 551.0 g/mol
Cat. No. B12428883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPJ receptor agonist 4
Molecular FormulaC28H28ClFN6O3
Molecular Weight551.0 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N2C(=NC(=C(C2=O)C(=O)N3CCC(C3)C4=C(C=C(C=N4)Cl)F)O)C5=NN(C=C5)C
InChIInChI=1S/C28H28ClFN6O3/c1-4-16-7-6-8-17(5-2)24(16)36-25(21-10-11-34(3)33-21)32-26(37)22(28(36)39)27(38)35-12-9-18(15-35)23-20(30)13-19(29)14-31-23/h6-8,10-11,13-14,18,37H,4-5,9,12,15H2,1-3H3
InChIKeyZJTWRAXKYGIUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APJ Receptor Agonist 4: A Hydroxypyrimidinone Small Molecule for Cardiovascular Disease Research


APJ receptor agonist 4 (also designated Compound 21) is a hydroxypyrimidinone-based, small-molecule agonist of the apelin receptor (APJ, also known as APLNR). It acts as a potent, orally bioavailable activator of this G protein-coupled receptor, demonstrating sub-nanomolar functional potency (EC50 = 0.06 nM) and binding affinity (Ki = 0.07 nM) in vitro [1]. The compound was developed as part of a medicinal chemistry program to optimize the pharmacokinetic and metabolic stability of earlier leads, resulting in a molecule with favorable drug-like properties suitable for chronic oral administration in preclinical cardiovascular disease models [1].

Why APJ Receptor Agonist 4 Cannot Be Substituted by Endogenous Peptides or Earlier Small-Molecule Leads


APJ receptor agonists represent a structurally and pharmacologically diverse class. While the endogenous peptide apelin-13 activates the same receptor, its utility in preclinical research is severely limited by an extremely short plasma half-life (minutes) and susceptibility to proteolytic degradation, precluding oral administration and chronic dosing studies [1]. Early small-molecule APJ agonists, such as those identified through initial focused screening, exhibit markedly lower potency (EC50 in the micromolar range) [2]. Even among potent, orally bioavailable small molecules, significant differences in in vitro potency (spanning nearly three orders of magnitude), metabolic stability, and in vivo pharmacokinetic profiles render simple substitution invalid. The selection of a specific APJ agonist must be driven by quantitative evidence of potency, oral bioavailability, and demonstrated pharmacokinetic performance in the target species, as provided below for APJ receptor agonist 4.

Quantitative Differentiation of APJ Receptor Agonist 4 Against Key Comparators


Superior In Vitro Potency and Binding Affinity Relative to Endogenous Agonist Apelin-13

APJ receptor agonist 4 demonstrates significantly greater potency and binding affinity for the human APJ receptor compared to the endogenous peptide ligand apelin-13. In direct functional assays using cells expressing the human APJ receptor, APJ receptor agonist 4 activates the receptor with an EC50 of 0.06 nM [1], which is approximately 6-fold more potent than apelin-13 (EC50 = 0.37 nM) . Furthermore, APJ receptor agonist 4 exhibits a Ki of 0.07 nM for the APJ receptor [1], indicating ~5-fold higher binding affinity compared to apelin-13 (Ki = 0.34 nM) [2].

APJ receptor Potency Binding affinity Cardiovascular pharmacology

Enhanced Binding Affinity Compared to Clinical Candidate BMS-986224

APJ receptor agonist 4 demonstrates a lower dissociation constant (Ki) for the APJ receptor compared to the clinical-stage small molecule BMS-986224. While APJ receptor agonist 4 binds with a Ki of 0.07 nM [1], BMS-986224 exhibits a binding affinity (Kd) of 0.3 nM . This represents a ~4.3-fold higher binding affinity for APJ receptor agonist 4 under comparable in vitro conditions.

APJ receptor Binding affinity Kd/Ki Drug discovery

Distinct In Vitro Potency Profile Differentiates from Structurally Related Analogs

APJ receptor agonist 4 exhibits an EC50 of 0.06 nM for APJ receptor activation [1]. In contrast, the structurally distinct, earlier lead compound from the pyrazole-based series (compound 9) required a concentration of 800 nM (EC50 = 0.8 µM) to achieve the same level of receptor activation [2]. This >10,000-fold improvement in functional potency highlights the critical importance of the hydroxypyrimidinone core and optimized C2 and N1 substituents present in APJ receptor agonist 4.

APJ receptor Potency SAR Medicinal chemistry

Validated Oral Bioactivity and Robust Multi-Species Pharmacokinetic Profile

APJ receptor agonist 4 has been specifically characterized as an orally active compound with favorable pharmacokinetic properties across multiple preclinical species, a critical differentiator from peptide-based agonists. In contrast to endogenous apelin-13, which has a plasma half-life of only a few minutes and cannot be administered orally [1], APJ receptor agonist 4 was reported to display 'excellent pharmacokinetic profiles in rat, monkey, and dog models' following oral administration [2]. This multi-species PK validation supports its use in a variety of in vivo cardiovascular models where sustained systemic exposure is required.

APJ receptor Pharmacokinetics Oral bioavailability In vivo efficacy

Recommended Preclinical Application Scenarios for APJ Receptor Agonist 4 Based on Verified Evidence


Chronic Oral Dosing Studies in Rodent and Large Animal Heart Failure Models

Given its demonstrated oral bioactivity and robust pharmacokinetic profiles across rats, monkeys, and dogs [1], APJ receptor agonist 4 is ideally suited for chronic, repeat-dose studies in preclinical heart failure (HF) models. This scenario is unattainable with peptide agonists like apelin-13 due to its extremely short half-life and requirement for continuous intravenous infusion. The compound's favorable PK enables researchers to evaluate the long-term effects of sustained APJ activation on cardiac function and remodeling in rodent myocardial infarction or pressure-overload models, as well as in larger translational species.

Head-to-Head Comparative Studies of Small Molecule APJ Agonists

APJ receptor agonist 4 serves as a high-potency reference standard for comparing the in vitro and in vivo effects of other small-molecule APJ agonists. Its well-characterized sub-nanomolar potency (EC50 = 0.06 nM) and binding affinity (Ki = 0.07 nM) [1] provide a benchmark for evaluating the activity of novel compounds. It can be used in parallel with compounds like BMS-986224 (Kd = 0.3 nM) or APJ receptor agonist 3 (EC50 = 0.027 nM) to investigate how differences in in vitro potency translate to variations in in vivo efficacy and safety margins.

In Vitro Profiling of Biased Signaling and Off-Target Selectivity

With its high affinity and potency for the APJ receptor, APJ receptor agonist 4 is a suitable tool compound for detailed in vitro signaling studies. Researchers can utilize it as a full agonist control in assays measuring G protein-dependent (e.g., cAMP inhibition) and independent (e.g., β-arrestin recruitment) pathways to profile the biased signaling properties of other APJ ligands. Its sub-nanomolar activity ensures a robust window for signal detection, facilitating accurate characterization of functional selectivity [1].

Preclinical Toxicology and Safety Pharmacology Evaluation

The compound's reported 'acceptable safety profile in preclinical toxicology studies' [1] positions it as a candidate for further safety evaluation. Its oral bioavailability supports its use in standard GLP toxicology studies across multiple species, where chronic exposure is required to assess potential on-target and off-target toxicities. This application leverages the compound's demonstrated PK profile and initial safety data to advance the understanding of APJ agonism in a regulatory context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for APJ receptor agonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.